1-Benzyl-1-methoxy-3-phenylurea
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-benzyl-1-methoxy-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNXYMMZHXEIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375710 | |
| Record name | 1-benzyl-1-methoxy-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149281-90-3 | |
| Record name | 1-benzyl-1-methoxy-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-Benzyl-1-methoxy-3-phenylurea and Analogues
The construction of the this compound scaffold can be approached through several established routes, each involving key chemical transformations. These pathways often begin with the synthesis of critical intermediates like phenyl isocyanate.
The synthesis of the 3-phenylurea moiety typically starts with the preparation of phenyl isocyanate from aniline (B41778). Phosgenation, the reaction of a primary amine with phosgene (B1210022) (COCl₂), is a long-standing industrial method for producing isocyanates. acs.org This reaction was first reported by Hentschel in 1884. acs.org The process can be challenging due to the high toxicity of phosgene and the potential for side reactions, such as the formation of urea (B33335) byproducts from the reaction of the isocyanate product with unreacted amine. google.comnih.gov
To mitigate these challenges, modern approaches often utilize phosgene substitutes or optimized reaction conditions. For instance, triphosgene (B27547), a solid and easier-to-handle substitute for gaseous phosgene, can be used. commonorganicchemistry.com Another strategy involves carrying out the phosgenation of polyhalogenated anilines in the presence of a large excess of phosgene and a catalyst like tetramethylurea or a tertiary amine to achieve high yields of the corresponding isocyanate. google.com Recently, photo-on-demand phosgenation using chloroform (B151607) as a phosgene precursor under UV irradiation has been developed as a safer alternative. acs.orgacs.org
Table 1: Comparison of Phosgenation Methods for Isocyanate Synthesis
| Method | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Classical Phosgenation | Amine, Phosgene (COCl₂) | Well-established, widely used in industry. | Highly toxic reagent, potential for urea byproduct formation. | acs.orgresearchgate.net |
| Triphosgene Method | Amine, Triphosgene | Easier to handle than gaseous phosgene. | Forms phosgene in situ, which is still highly toxic. | commonorganicchemistry.com |
| Catalytic Phosgenation | Amine, Excess Phosgene, Catalyst (e.g., tetramethylurea) | High yields (95-99%) for deactivated anilines. | Requires large excess of toxic phosgene. | google.com |
Once phenyl isocyanate is obtained, it can react with a suitable hydroxylamine (B1172632) derivative to form the urea backbone. The reaction of an isocyanate with an amine is a common method for urea synthesis. commonorganicchemistry.com To form the specific "1-methoxy" part of the target molecule, a methoxyamine derivative (H₂N-OCH₃) would be the required nucleophile.
Alternatively, a more complex route could involve the use of O-benzoyl hydroxylamines, which react with isocyanides in the presence of a copper catalyst to form unsymmetrical ureas. mdpi.comnih.gov This reaction proceeds through a cascade process involving isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement. mdpi.comnih.gov Another approach involves the reaction of isocyanates with simple amines, which occurs readily. For example, the coupling of an isocyanate with octylamine (B49996) proceeds rapidly at 0 °C. nih.gov
The introduction of the benzyl (B1604629) and methoxy (B1213986) groups onto the urea nitrogen atoms can be achieved through alkylation reactions. If one starts with 1-phenylurea, sequential alkylation could be a viable, though potentially challenging, route due to regioselectivity issues.
Methylation, specifically to introduce the methoxy group, can be accomplished using various alkylating agents. Dimethyl sulfate (B86663) is a powerful and classic reagent for methylation. arkat-usa.org However, the alkylation of ureas with reagents like dialkyl sulfates can be complex. It has been reported that ureas are often alkylated on the oxygen atom to form O-alkylisoureas, rather than on the nitrogen atom. google.comjustia.com The reaction of urea with dimethyl sulfate is also strongly exothermic and can be difficult to control. google.com To favor O-alkylation, the reaction can be carried out by suspending urea in dimethyl sulfate and heating. google.com The use of a diluent with a suitable heat capacity can help to control the exothermicity. google.com
Modern variations of methylation reactions, such as using dimethyl sulfate with a base like LiOH in THF, have been developed to reduce side reactions and provide high yields, even for sterically hindered substrates. arkat-usa.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient alternative for synthesizing complex molecules like substituted ureas. researchgate.net The Biginelli reaction, a well-known MCR, involves the condensation of an aldehyde, a β-ketoester, and a urea derivative. researchgate.netacs.org While not directly applicable to the target molecule's synthesis in its classic form, it highlights the potential of MCRs in urea chemistry.
A more relevant multicomponent approach for synthesizing 1-benzyl-3-phenylurea (B3047871), an analogue of the target compound, uses a triphenylphosphine/trichloroisocyanuric acid system. researchgate.net In this method, benzylamine (B48309) and aniline react in the presence of these reagents to produce the desired urea in high yield. researchgate.net This demonstrates the feasibility of constructing the core benzyl-phenylurea framework in a one-pot synthesis.
Table 2: Multicomponent Synthesis of 1-benzyl-3-phenylurea
| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Citation |
|---|
Recent advances in catalysis have introduced novel methods for constructing C-N bonds. Copper-catalyzed carboamination of alkenes has emerged as a powerful tool for synthesizing benzylureas and related amine derivatives. acs.orgacs.org This three-component reaction involves the coupling of a styrene (B11656), a urea, and a potassium alkyltrifluoroborate in the presence of a copper catalyst. acs.orgacs.org This method allows for the direct assembly of secondary benzylureas. acs.org
The reaction is thought to proceed through the addition of an alkyl radical to the styrene, generating a benzylic radical. This is followed by a metal-mediated oxidative coupling of the benzylic radical with the urea derivative. acs.orgacs.org The choice of copper salt, ligand, and oxidant are critical for optimizing the reaction conditions. acs.org This strategy has also been applied to synthesize γ-amino butyric acid (GABA) derivatives and β-lactams. organic-chemistry.orgrsc.orgresearchgate.net
Mechanistic Investigations of this compound Formation
A plausible synthetic sequence could be:
Formation of Phenyl Isocyanate: As discussed, this would likely proceed via phosgenation of aniline.
Formation of 1-Methoxy-3-phenylurea: The reaction of phenyl isocyanate with methoxyamine. This would be a standard nucleophilic addition of the amine to the isocyanate.
Benzylation: The final step would be the N-benzylation of 1-methoxy-3-phenylurea. This would likely proceed via an S_N2 reaction using benzyl halide and a suitable base to deprotonate the urea nitrogen. The regioselectivity of this step would be a key challenge, as either nitrogen could potentially be alkylated.
Alternatively, if a copper-catalyzed carboamination approach were used to form a benzylurea (B1666796) framework, the mechanism would be radically different. As described by Li and others, this pathway involves a radical-polar crossover mechanism. acs.orgorganic-chemistry.org The process is initiated by the oxidation of an alkyltrifluoroborate to an alkyl radical by a Cu(II) species. This radical then adds to a styrene derivative. The resulting benzylic radical is then trapped by a copper-ligand complex, and subsequent reductive elimination with a urea derivative would form the C-N bond and regenerate the active catalyst. acs.org
Elucidation of Reaction Intermediates
The synthesis of urea derivatives frequently proceeds through the formation of highly reactive isocyanate intermediates. organic-chemistry.orgnih.gov In the context of this compound, a plausible synthetic route would involve the reaction of an appropriate benzylamine derivative with a phenyl isocyanate.
A common method for generating isocyanates in situ involves the Curtius rearrangement of an acyl azide. mdpi.com This rearrangement is a key step in converting carboxylic acids or their derivatives into isocyanates, which are then trapped by an amine to form the final urea product. Another approach involves the use of phosgene or its safer equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI), to convert an amine into an isocyanate. nih.govmdpi.com
Furthermore, the synthesis of ureas from amines and carbon dioxide under pressure, often with catalytic activation, points to the potential for alkyl ammonium (B1175870) carbamates to act as key intermediates. researchgate.net
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The efficiency and selectivity of urea synthesis are profoundly influenced by the choice of catalysts and reagents. For instance, a high-yielding, multicomponent synthesis of 1-benzyl-3-phenylurea has been achieved using a triphenylphosphine/trichloroisocyanuric acid system. researchgate.net This system facilitates the reaction between benzylamine and aniline, likely through the in situ generation of a reactive phosphonium (B103445) intermediate.
In other synthetic strategies for related urea derivatives, catalysts such as copper have been employed in three-component carboamination reactions of styrenes to produce benzylureas. nih.gov The choice of catalyst can be critical in directing the regioselectivity of the reaction, particularly when multiple reactive sites are present in the starting materials.
Influence of Solvent Systems and Reaction Conditions
The selection of an appropriate solvent system and the optimization of reaction conditions are critical for maximizing the yield and purity of the desired urea product. A study on the synthesis of 1-benzyl-3-phenylurea using the triphenylphosphine/trichloroisocyanuric acid system highlighted the importance of the solvent. researchgate.net The reaction was tested in various solvents, with 1,4-dioxane (B91453) proving to be the most effective, affording a 95% isolated yield at 80°C. researchgate.net
It is crucial to use anhydrous solvents in many urea synthesis protocols, as the intermediates and reagents can be sensitive to moisture. researchgate.net Temperature also plays a significant role; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. researchgate.netprepchem.com
Table 1: Effect of Solvent and Temperature on the Synthesis of 1-Benzyl-3-phenylurea researchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dioxane | 80 | 95 |
| 2 | 1,4-Dioxane | Room Temp. | No Reaction |
| 3 | 1,4-Dioxane | 90 | 95 |
| 4 | 1,4-Dioxane | Reflux | 95 |
| 5 | Acetonitrile | 80 | 85 |
| 6 | Tetrahydrofuran | 80 | 80 |
| 7 | Dichloromethane | 80 | 70 |
| 8 | Chloroform | 80 | 65 |
Synthetic Intermediates and Precursors
The synthesis of this compound relies on the availability of key intermediates and precursors that provide the necessary structural components.
Hydroxylated Phenylurea Intermediates
While not directly a precursor to the target compound, hydroxylated phenylurea derivatives are important in the broader context of urea synthesis and can serve as valuable intermediates for further functionalization. For instance, N-(4-Hydroxy-3-methoxybenzyl) groups are found in various pharmaceutically active compounds. evitachem.com The synthesis of such compounds often involves the reaction of a hydroxylated benzaldehyde (B42025) with an appropriate amine, followed by further transformations. mdpi.com These synthetic strategies could potentially be adapted to create precursors for this compound.
Benzyl Amine Derivatives as Building Blocks
Benzylamine and its derivatives are fundamental building blocks for the synthesis of a wide array of benzylureas. nih.gov The synthesis of 1-benzyl-3-phenylurea, for example, directly utilizes benzylamine as a key reactant. researchgate.netprepchem.com For the synthesis of the target compound, a 1-benzyl-1-methoxyamine would be the required precursor. The synthesis of such N-alkoxybenzylamines can be achieved through various methods, including the reductive amination of benzaldehyde with O-methylhydroxylamine or the alkylation of N-benzylhydroxylamine.
Derivatization and Structural Modification Strategies
The derivatization of the this compound scaffold offers a pathway to a diverse range of compounds with potentially altered physicochemical properties and biological activities. Modifications can be targeted at several positions within the molecule.
Substitution on the phenyl ring of the phenylurea moiety is a common strategy to explore structure-activity relationships. nih.govmdpi.com Introducing electron-donating or electron-withdrawing groups can influence the electronic properties of the urea functionality and its ability to engage in hydrogen bonding.
Modifications to the benzyl group are also feasible. The aromatic ring of the benzyl moiety can be substituted, or the methylene (B1212753) bridge can be altered. Furthermore, the methoxy group on the nitrogen atom could be replaced with other alkoxy or aryloxy groups to fine-tune the steric and electronic environment around the urea core. Such modifications would likely require the synthesis of appropriately substituted benzylamine precursors.
Introduction of Methoxy Substituents and Their Regioselectivity
The synthesis of this compound involves the formation of a urea backbone with a methoxy group attached to one of the nitrogen atoms. While direct literature on the synthesis of this specific compound is scarce, plausible synthetic routes can be extrapolated from known reactions of similar N-alkoxyureas.
One potential and logical synthetic pathway involves the reaction of a suitable N-substituted hydroxylamine derivative with an isocyanate. Specifically, the synthesis could commence with N-benzylhydroxylamine. This starting material can be prepared through various established methods, such as the hydrolysis of α-phenyl-N-benzylnitrone. chemicalbook.com The N-benzylhydroxylamine would then be O-methylated to yield N-benzyl-O-methylhydroxylamine (N-methoxybenzylamine). The regioselectivity of this step is crucial, favoring O-alkylation over N-alkylation to obtain the desired intermediate.
The subsequent and final step in this proposed synthesis would be the reaction of N-methoxybenzylamine with phenyl isocyanate. This reaction is a standard method for urea formation, where the amine nitrogen of N-methoxybenzylamine attacks the electrophilic carbonyl carbon of the isocyanate. This process is expected to be highly regioselective, with the nucleophilic nitrogen of the N-methoxybenzylamine selectively attacking the isocyanate, leading to the desired this compound.
An alternative approach, drawing from methodologies used for analogous compounds like N-benzyl-N-benzyloxyurea, involves the alkylation of a pre-formed urea derivative. google.com For instance, one could start with 1-benzylurea and attempt a direct methoxylation on one of the nitrogen atoms. However, controlling the regioselectivity of this reaction would be challenging, as both nitrogen atoms are potentially reactive. The presence of the benzyl group on one nitrogen might influence the reactivity of the adjacent NH group, but achieving selective methoxylation at the N-1 position would likely require specific reagents and carefully controlled reaction conditions to avoid mixtures of products.
A study on the synthesis of N-benzyloxy-N-methoxyurea demonstrated that the methanolysis of N-acetoxy-N-benzyloxyurea is a viable method for introducing a methoxy group. dnu.dp.ua This suggests a potential, albeit more complex, route where a suitable leaving group on the nitrogen atom of a 1-benzyl-3-phenylurea precursor is displaced by a methoxy group.
The regioselectivity in the synthesis of unsymmetrical ureas is a well-studied area. The reaction of an amine with an isocyanate is generally highly regioselective. In the proposed primary synthesis of this compound, the reaction between N-methoxybenzylamine and phenyl isocyanate is anticipated to yield a single major product due to the defined nucleophilic and electrophilic partners.
Table 1: Plausible Synthetic Routes to this compound
| Route | Starting Materials | Key Transformation | Regioselectivity Consideration |
| 1 | N-benzylhydroxylamine, Methylating agent, Phenyl isocyanate | O-methylation followed by reaction with isocyanate | O-methylation of hydroxylamine is key; subsequent urea formation is highly regioselective. |
| 2 | 1-Benzylurea, Methoxylating agent | Direct N-methoxylation | Potentially poor regioselectivity, may lead to a mixture of N-1 and N-3 methoxylated products. |
| 3 | Precursor with leaving group at N-1 of 1-benzyl-3-phenylurea, Methanol | Nucleophilic substitution | Dependent on the synthesis of the specific precursor. |
Exploration of Diverse Substituent Effects on Synthetic Outcomes
The electronic nature and steric bulk of substituents on both the benzyl and phenyl rings can significantly impact the synthesis of this compound and its analogs. These effects primarily manifest in the reactivity of the starting materials and the stability of intermediates.
In the context of the proposed synthesis from N-methoxybenzylamine and phenyl isocyanate, substituents on the phenyl ring of the isocyanate will modulate its electrophilicity. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenyl ring increase the partial positive charge on the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. lumenlearning.comopenstax.org This would likely lead to an increased reaction rate. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease the electrophilicity of the isocyanate, potentially slowing down the reaction. openstax.org
Similarly, substituents on the benzyl group of N-methoxybenzylamine will influence its nucleophilicity. Electron-donating groups on the benzyl ring will increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction with the isocyanate. Electron-withdrawing groups on the benzyl ring would have the opposite effect, decreasing the reaction rate.
Steric hindrance can also play a significant role. Bulky substituents near the reacting centers (the nitrogen of the amine and the carbonyl of the isocyanate) can impede the approach of the reactants, thereby slowing down the reaction rate. khanacademy.org For instance, ortho-substituents on either the phenyl isocyanate or the benzylamine moiety would be expected to have a more pronounced steric effect than meta- or para-substituents.
The influence of substituents is a critical consideration in the synthesis of libraries of substituted ureas for various applications. By systematically varying the substituents on the aromatic rings, the electronic and steric properties of the final molecule can be fine-tuned.
Table 2: Predicted Effects of Substituents on the Synthesis of this compound Analogs
| Reactant | Substituent Position | Substituent Type | Predicted Effect on Reaction Rate | Rationale |
| Phenyl Isocyanate | para | Electron-withdrawing (-NO₂) | Increase | Increases electrophilicity of the isocyanate carbonyl. lumenlearning.com |
| Phenyl Isocyanate | para | Electron-donating (-OCH₃) | Decrease | Decreases electrophilicity of the isocyanate carbonyl. openstax.org |
| N-Methoxybenzylamine | para | Electron-donating (-CH₃) | Increase | Increases nucleophilicity of the amine nitrogen. |
| N-Methoxybenzylamine | para | Electron-withdrawing (-Cl) | Decrease | Decreases nucleophilicity of the amine nitrogen. |
| Phenyl Isocyanate | ortho | Bulky group (e.g., -C(CH₃)₃) | Decrease | Steric hindrance impedes nucleophilic attack. khanacademy.org |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 1-Benzyl-1-methoxy-3-phenylurea in solution. By analyzing the spectra from ¹H, ¹³C, and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.
The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. For this compound, we can predict distinct signals for the protons on the two separate phenyl rings, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the amine proton.
The protons of the phenyl ring attached to the nitrogen (the aniline (B41778) moiety) are expected to show complex multiplets in the aromatic region. The five protons of the benzyl (B1604629) group's phenyl ring would also appear in this region. The benzylic methylene (CH₂) protons are diastereotopic due to the chiral nitrogen center (even in an achiral solvent) and would likely appear as a singlet or a pair of doublets. The methoxy (OCH₃) protons would yield a sharp singlet, typically shifted downfield due to the electronegative oxygen. The N-H proton of the urea (B33335) linkage would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Predicted ¹H NMR Data for this compound (Predicted for CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl H (Benzyl group) | 7.25 - 7.40 | Multiplet (m) | 5H | C₆H ₅-CH₂ |
| Phenyl H (Urea group) | 7.00 - 7.50 | Multiplet (m) | 5H | C₆H ₅-NH |
| Benzyl CH₂ | ~4.80 | Singlet (s) | 2H | C₆H₅-CH ₂-N |
| Methoxy OCH₃ | ~3.80 | Singlet (s) | 3H | N-O-CH ₃ |
| Amine NH | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | C=O-NH -Ph |
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Key signals include the urea carbonyl carbon, the aromatic carbons of the two phenyl rings, the benzylic methylene carbon, and the methoxy carbon. The carbonyl carbon is typically found significantly downfield (~155-160 ppm). The aromatic carbons appear in the 110-140 ppm range, with their exact shifts influenced by their position relative to the substituents. The benzylic and methoxy carbons appear in the aliphatic region.
Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~157.0 | Urea Carbonyl |
| Aromatic C (Quaternary) | 135.0 - 140.0 | C-N and C-CH₂ |
| Aromatic CH | 118.0 - 130.0 | Phenyl Ring Carbons |
| O-CH₃ | ~62.0 | Methoxy Carbon |
| N-CH₂ | ~55.0 | Benzylic Carbon |
While 1D NMR suggests the presence of the core functional groups, 2D NMR experiments are essential to confirm the specific connectivity of the benzyl, methoxy, and phenylurea fragments.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be primarily useful for confirming the coupling between adjacent protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum. For instance, it would show a cross-peak between the benzylic CH₂ protons (~4.80 ppm) and the benzylic carbon (~55.0 ppm), and another between the methoxy protons (~3.80 ppm) and the methoxy carbon (~62.0 ppm).
A correlation from the benzylic CH₂ protons to the urea carbonyl carbon , confirming the benzyl group is attached to the nitrogen of the urea.
A correlation from the methoxy protons to the nitrogen-bearing carbon of the urea moiety, confirming the N-O-CH₃ linkage.
Correlations from the NH proton to the carbons of the phenyl ring it is attached to, as well as to the urea carbonyl carbon .
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint based on its functional groups.
FTIR spectroscopy is excellent for identifying the key functional groups in this compound. The most prominent bands would be the N-H and C=O stretching vibrations from the urea core.
N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ corresponding to the stretching of the N-H bond in the secondary amide of the urea.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and methoxy groups will appear just below 3000 cm⁻¹. orientjchem.org
C=O Stretch (Amide I band): A very strong, sharp absorption band is characteristic of the urea carbonyl group, expected in the region of 1650-1690 cm⁻¹. Its exact position can be sensitive to hydrogen bonding.
N-H Bend (Amide II band): This band, arising from N-H bending coupled with C-N stretching, is expected around 1550 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the two phenyl rings. orientjchem.org
C-O Stretch: The stretching vibration of the C-O bond in the methoxy group should produce a distinct band, typically found in the 1050-1150 cm⁻¹ range.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3400 | Medium-Strong | N-H Stretch | Urea (Secondary Amine) |
| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850 - 3000 | Medium-Weak | C-H Stretch | Aliphatic (CH₂ & CH₃) |
| 1650 - 1690 | Very Strong | C=O Stretch (Amide I) | Urea Carbonyl |
| ~1550 | Strong | N-H Bend (Amide II) | Urea |
| 1450 - 1600 | Variable | C=C Stretch | Aromatic Rings |
| 1050 - 1150 | Medium-Strong | C-O Stretch | Methoxy |
Raman spectroscopy provides complementary information to FTIR, as it is particularly sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for:
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the monosubstituted phenyl rings, typically appearing as a sharp, strong band near 1000 cm⁻¹, would be a characteristic feature. orientjchem.org Other C=C stretching modes in the 1580-1610 cm⁻¹ range would also be prominent.
Symmetric C-H Stretches: The symmetric stretching modes of the aromatic C-H bonds would be clearly visible.
Urea Moiety: While the C=O stretch is also Raman active, it is often less intense than in the IR spectrum. Other skeletal vibrations of the urea core may be observed.
The combination of a strong C=O band in the FTIR and strong ring-breathing modes in the Raman spectrum would provide a confirmatory spectroscopic signature for the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of a compound. For this compound, this analysis would be crucial for confirming its elemental composition and understanding its stability and degradation pathways under energetic conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound with a high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of its elemental formula. For the target compound, with a chemical formula of C₁₅H₁₆N₂O₂, the expected monoisotopic mass would be calculated and compared to the experimental value.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O₂ |
| Monoisotopic Mass | 256.1212 g/mol |
| Molecular Weight | 256.30 g/mol |
This table presents theoretical values. Experimental verification is required.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecule's structure. Key expected fragmentation patterns would likely involve the cleavage of the benzylic bond, the methoxy group, and the urea backbone, providing valuable structural information.
X-ray Crystallography for Solid-State Molecular Architecture
Should single crystals of this compound be successfully grown, X-ray crystallography would offer an unparalleled, detailed view of its three-dimensional structure in the solid state. This technique would provide precise atomic coordinates, from which a wealth of structural information could be derived.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
X-ray crystallographic analysis would yield a complete set of intramolecular geometric parameters. This data is fundamental to understanding the molecule's conformation and the nature of its chemical bonds.
Table 2: Hypothetical Key Geometric Parameters for this compound
| Parameter | Expected Range (Å or °) | Notes |
| C=O Bond Length | ~1.23 Å | Typical for a urea carbonyl. |
| C-N Bond Lengths (Urea) | ~1.35 - 1.40 Å | Indicative of partial double bond character. |
| N-O Bond Length | ~1.40 - 1.45 Å | |
| C-O-N Bond Angle | ~105 - 115° | |
| Torsion Angles | Variable | Describing the orientation of the phenyl and benzyl groups. |
This table is illustrative and based on general values for similar functional groups. Actual values would need to be determined experimentally.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. Analysis of the crystal structure would reveal any hydrogen bonding networks, which are common in urea-containing compounds, as well as other non-covalent interactions like van der Waals forces and potential π-π stacking between the aromatic rings. These interactions are critical in determining the physical properties of the solid material.
Conformational Preferences in Crystalline State
The solid-state structure would reveal the preferred conformation of the molecule. Key aspects to be determined would include the relative orientations of the benzyl and phenyl rings with respect to the urea plane, and the conformation of the N-methoxy group. These conformational details are vital for understanding the molecule's steric and electronic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict a wide range of molecular properties. For urea (B33335) derivatives, DFT calculations are instrumental in elucidating their fundamental chemical characteristics.
Computational analyses of simpler molecules like phenylurea and various alkyl-substituted ureas have been performed using methods such as B3LYP and MP2. acs.org These studies reveal that the urea moiety itself has a degree of conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group. For N,N'-disubstituted ureas, distinct cis and trans isomers are possible, with the trans isomer often being the more stable conformation observed in solid-state studies. acs.org
For 1-Benzyl-1-methoxy-3-phenylurea, key rotational barriers would be expected around the C-N bonds. The rotation about the N-C(benzyl) and N-C(phenyl) bonds would define the orientation of the aryl rings relative to the central urea core. Based on studies of phenylurea, the barrier to rotation around the C(sp2)-N bond is significant, in the range of 8-10 kcal/mol, while rotation of the phenyl group itself has a lower barrier. acs.org The presence of the methoxy (B1213986) group on the benzylic nitrogen introduces further complexity, likely influencing the preferred conformations through steric and electronic effects. A full geometry optimization and conformational search using DFT would be necessary to identify the global minimum energy structure and the relative energies of different conformers.
Table 1: Representative Rotational Barriers in Substituted Ureas (MP2/aug-cc-pVDZ) Note: This table presents data for analogous compounds to illustrate the concept.
| Compound | Rotational Barrier (kcal/mol) | Bond of Rotation |
| Methylurea | 0.9 | N-C(methyl) |
| Ethylurea | 6.2 | N-C(ethyl) |
| Phenylurea | 2.4 | N-C(phenyl) |
| Phenylurea | 8.6-9.4 | C(sp2)-N |
Data sourced from conformational analyses of simpler urea derivatives. acs.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. numberanalytics.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.comnih.gov
For urea derivatives, the HOMO is typically localized on the oxygen and nitrogen atoms, reflecting their electron-donating capability. researchgate.net In this compound, the HOMO would likely have significant contributions from the urea nitrogens, the carbonyl oxygen, and the π-systems of the phenyl and benzyl (B1604629) groups. The LUMO, conversely, would be expected to be distributed over the carbonyl carbon and the aromatic rings.
DFT calculations can precisely map the distribution and energies of these orbitals. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. pku.edu.cn For instance, studies on other complex organic molecules have successfully used DFT at the B3LYP/6-311G++(d,p) level to calculate the HOMO-LUMO gap and analyze the sites susceptible to electrophilic or nucleophilic attack. eurjchem.comresearchgate.net
Table 2: Conceptual FMO Properties of Urea Derivatives Note: This table is illustrative, based on general principles of FMO theory applied to urea derivatives.
| Molecular Orbital | Primary Location | Implied Reactivity |
| HOMO | Urea N, O atoms; Aromatic Rings | Electron Donation (Nucleophilic Centers) |
| LUMO | Carbonyl Carbon; Aromatic Rings | Electron Acceptance (Electrophilic Centers) |
| HOMO-LUMO Gap | Energy difference between HOMO & LUMO | Indicator of Kinetic Stability |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
IR Frequencies: DFT methods can calculate the vibrational frequencies of a molecule. diva-portal.org For this compound, a key predicted vibration would be the C=O stretching frequency, which is typically a very strong band in the infrared (IR) spectrum of urea derivatives, appearing around 1630-1680 cm⁻¹. nih.gov Other characteristic bands would include N-H stretching (for the phenylurea nitrogen), C-N stretching, and vibrations associated with the aromatic rings.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net For urea derivatives, the carbonyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum in the range of 153-158 ppm. nih.gov Calculations could predict the chemical shifts for all unique protons and carbons in this compound, providing a theoretical spectrum to compare with experimental results. Such calculations have been shown to yield good correlation with experimental data for related heterocyclic systems. eurjchem.com
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility
For this compound, an MD simulation could reveal:
Conformational Landscape: How the molecule explores different shapes and conformations in a solvent (e.g., water or an organic solvent) over time. This provides a more realistic picture of its behavior in solution than static geometry optimization.
Solvent Effects: How solvent molecules, like water, arrange around the solute and form hydrogen bonds, particularly with the urea group's hydrogen bond donors and acceptors.
Stability of Complexes: If the molecule is bound to a biological target, MD simulations can assess the stability of the binding pose over time, calculating parameters like the root-mean-square deviation (RMSD) to see how much the ligand's position fluctuates within the binding site. nih.govjppres.comacs.org This is crucial for validating docking results.
Simulations on related systems have shown that urea can directly interact with protein backbones via hydrogen bonds and can disrupt the hydrophobic effect, which are key mechanisms in its well-known role as a protein denaturant. nih.govnist.gov MD simulations of a potential drug candidate like this compound would be vital for understanding its dynamic stability and interactions in a biological environment.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ijpsr.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Docking studies on a wide array of urea derivatives have demonstrated their ability to act as potent inhibitors for various enzymes and receptors. nih.gov The urea moiety is particularly effective as a "hydrogen bond clamp," forming multiple, stable hydrogen bonds with amino acid residues in a protein's active site. nih.gov
For this compound, a docking study would involve placing the molecule into the binding site of a specific biological target. The simulation would then explore different binding poses and score them based on binding energy or affinity. The best-scoring poses reveal the most likely binding mode.
Key interactions typically observed for urea-based inhibitors include:
Hydrogen Bonds: The two N-H groups and the carbonyl oxygen of the urea core are prime candidates for forming hydrogen bonds with amino acid side chains (e.g., with glutamic acid, aspartic acid) or backbone amides. nih.gov
Hydrophobic Interactions: The benzyl and phenyl rings are hydrophobic and would likely interact favorably with nonpolar pockets in the binding site, formed by residues like phenylalanine, leucine, and valine.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Docking studies on similar 1,3-disubstituted ureas have identified specific interactions, such as the carbonyl oxygen forming hydrogen bonds with tyrosine residues in an epoxide hydrolase enzyme. ijpsr.com Other studies on diaryl urea derivatives targeting kinases like c-MET and VEGFR-2 have shown the ureido group acting as the key H-bonding site, with the aryl rings occupying hydrophobic pockets. nih.gov These examples provide a clear blueprint for how this compound could potentially interact with and inhibit a biological target.
Table 3: Common Interacting Residues for Urea-Based Ligands in Docking Studies Note: This table compiles examples from docking studies on various urea derivatives.
| Interaction Type | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Tyrosine, Serine, Arginine, Glycine (backbone) |
| Hydrophobic/van der Waals | Phenylalanine, Leucine, Valine, Isoleucine, Alanine, Methionine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Data compiled from studies on various urea-based inhibitors. nih.govijpsr.comnih.govacs.org
The provided outline requires highly specific data points and research findings that are generated through targeted computational chemistry studies. While methodologies for these analyses are well-established, and studies on related urea derivatives exist, the results are unique to the molecule being studied. Applying data from other compounds would be scientifically inaccurate and would violate the strict requirement to focus solely on this compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's explicit and detailed outline for this specific compound. The necessary source data from dedicated research on this compound is not available in the searched scientific databases.
Environmental Fate and Degradation Studies
Microbial Degradation Pathways of Phenylurea Herbicides
The breakdown of phenylurea herbicides is predominantly a biological process driven by soil microorganisms. oup.com While chemical degradation can occur, for instance through photochemical processes, it is generally considered of minor importance in most agricultural soils. oup.com
Identification and Characterization of Degrading Microorganisms
A variety of bacteria and fungi have been identified with the ability to degrade phenylurea herbicides. These microorganisms are crucial for the natural attenuation of these compounds in the environment.
Arthrobacter globiformis : Strains of Arthrobacter globiformis, such as D47, have been shown to degrade a range of phenylurea herbicides, including diuron (B1670789), linuron (B1675549), and isoproturon (B30282). oup.comnih.gov This bacterium can hydrolyze the urea (B33335) side chain of these herbicides, converting them to their respective aniline (B41778) derivatives. oup.com The genes responsible for this degradation in strain D47 have been located on a plasmid. nih.govnih.gov
Sphingomonas spp. : Several species within the Sphingomonas genus are known to be effective degraders of phenylurea herbicides. oup.comnih.govnih.gov For instance, Sphingomonas sp. strain SRS2 can mineralize isoproturon, a process involving N-demethylation followed by the breakdown of the phenyl ring. oup.comnih.gov The proliferation of different Sphingomonas species has been linked to the degradation of isoproturon in agricultural soils, with community structures changing in response to the herbicide. nih.govnih.gov Another strain, identified as Sphingobium sp. Pu21, has demonstrated the ability to degrade both N,N-dimethyl-substituted and N-methoxy-N-methyl-substituted phenylurea herbicides. cabidigitallibrary.org
Ochrobactrum anthropi : The bacterial strain Ochrobactrum anthropi CD3, isolated from soil with a history of herbicide application, has shown the capability to completely remove herbicides like diuron, linuron, and chlorotoluron (B1668836) from aqueous solutions. mdpi.commdpi.com This strain represents a promising candidate for bioremediation efforts targeting phenylurea-contaminated sites. mdpi.com
Fungi also play a role in the degradation of phenylurea herbicides, with species such as Mortierella sp. and Cunninghamella elegans capable of transforming these compounds. oup.comnih.gov
Elucidation of Enzymatic Degradation Mechanisms
The enzymatic breakdown of phenylurea herbicides is a key area of research for understanding their environmental fate. A central enzyme in this process is phenylurea hydrolase.
Phenylurea Hydrolase : This enzyme, encoded by the puhA gene in Arthrobacter globiformis D47, is responsible for cleaving the urea bond in a variety of phenylurea herbicides. nih.govnih.gov Phenylurea hydrolases, such as PuhA and PuhB, belong to the metal-dependent amidohydrolase superfamily and exhibit a broad substrate specificity. nih.govnih.gov They catalyze the hydrolysis of the C-N bond in the urea moiety. nih.gov The mechanism is thought to be similar to that of urease. nih.gov Research has shown that these enzymes can also hydrolyze other compounds like esters and carbamates, indicating a degree of catalytic promiscuity. nih.gov
The degradation process often involves a series of enzymatic reactions. For N,N-dimethyl-substituted phenylureas, this typically begins with successive N-demethylation steps. oup.com For N-methoxy-N-methyl-substituted compounds, the pathway involves both N-demethylation and N-demethoxylation. oup.com
Identification of Degradation Metabolites
Common degradation pathways lead to the formation of aniline-based metabolites. oup.com For example, the degradation of diuron can produce N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), and ultimately 3,4-dichloroaniline (B118046) (3,4-DCA). oup.comnih.gov Similarly, the degradation of isoproturon can yield N-(4-isopropylphenyl)-N-methylurea (MDIPU), 1-(4-isopropylphenyl) urea (DDIPU), and 4-isopropylaniline (B126951) (4IA). oup.comcabidigitallibrary.org Fungal degradation can sometimes produce different metabolites, including hydroxylated versions of the parent herbicide. nih.gov
| Parent Herbicide | Degrading Microorganism(s) | Key Metabolites |
| Diuron | Arthrobacter globiformis D47, Ochrobactrum anthropi CD3 | N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (3,4-DCA) |
| Isoproturon | Sphingomonas spp., Arthrobacter globiformis D47 | N-(4-isopropylphenyl)-N-methylurea (MDIPU), 1-(4-isopropylphenyl) urea (DDIPU), 4-isopropylaniline (4IA) |
| Linuron | Arthrobacter globiformis D47, Ochrobactrum anthropi CD3 | N-(3,4-dichlorophenyl)-N-methoxyurea, 3,4-dichloroaniline (3,4-DCA) |
Factors Influencing Biodegradation Rates
The rate at which phenylurea herbicides are biodegraded in the soil is influenced by a complex interplay of environmental factors and microbial community characteristics.
Soil Properties and Environmental Conditions
Several soil properties and environmental conditions can significantly impact the efficiency of microbial degradation.
pH : Soil pH is a critical factor. oup.com For instance, the degradation of isoproturon by Sphingomonas spp. is most rapid in soils with a pH above 7. nih.gov Slower degradation rates have been observed in more acidic soils. oup.comyork.ac.uk
Organic Matter : The organic matter content of soil can affect the bioavailability of herbicides to microorganisms. acs.orgnih.gov Adsorption to organic matter can reduce the concentration of the herbicide in the soil solution, potentially slowing down degradation. acs.orgnih.gov
Temperature : Temperature influences microbial activity and, consequently, degradation rates. cabidigitallibrary.org For example, the optimal temperature for the degradation of isoproturon and linuron by Sphingobium sp. Pu21 is around 35°C. cabidigitallibrary.org
Microbial Adaptation and Community Dynamics
The history of herbicide application in a particular soil can lead to the adaptation of microbial communities, resulting in enhanced degradation rates. oup.com Repeated exposure can select for and enrich populations of microorganisms capable of utilizing the herbicide as a carbon or nitrogen source. oup.com
The structure and dynamics of the microbial community also play a vital role. nih.gov In some cases, the complete mineralization of a phenylurea herbicide requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. nih.govcsic.es For example, one bacterial species might hydrolyze the herbicide to an aniline derivative, which is then further broken down by another species. acs.org The diversity of Sphingomonas spp. has been shown to be associated with the spatial variability of isoproturon degradation within a single field. nih.gov
| Factor | Influence on Biodegradation |
| Soil pH | Higher pH (neutral to alkaline) generally favors faster degradation by many bacterial species. oup.comnih.gov |
| Organic Matter | Can decrease bioavailability through adsorption, potentially slowing degradation. acs.orgnih.gov |
| Temperature | Degradation rates typically increase with temperature up to an optimum for the specific degrading microorganisms. cabidigitallibrary.org |
| Microbial Adaptation | Prior exposure to herbicides can lead to faster degradation due to the enrichment of adapted microbial populations. oup.com |
| Community Dynamics | Synergistic relationships within microbial consortia can enhance the complete mineralization of herbicides. csic.esacs.org |
Bioremediation Potential of Phenylurea-Degrading Microorganisms
While there is a substantial body of research on microorganisms capable of degrading various phenylurea herbicides, no studies have specifically isolated or characterized microorganisms with the ability to degrade 1-Benzyl-1-methoxy-3-phenylurea. The bioremediation potential for this specific compound remains an open area for future research.
Extensive research has identified numerous bacterial and fungal strains capable of degrading other phenylurea herbicides. These microorganisms often utilize the herbicide as a source of carbon and nitrogen. The initial step in the microbial degradation of many N,N-dimethyl and N-methoxy-N-methyl substituted phenylureas is typically N-demethylation or hydrolysis of the urea bond, catalyzed by enzymes such as hydrolases and oxygenases.
For instance, bacterial genera such as Arthrobacter, Bacillus, Pseudomonas, and Sphingomonas have been shown to degrade phenylurea herbicides like diuron, linuron, and isoproturon. Fungal species, including those from the genus Mortierella, have also been observed to metabolize these compounds, often through different pathways than bacteria, leading to the formation of unique metabolites.
The effectiveness of these microorganisms in bioremediation efforts can be influenced by environmental conditions and the specific chemical structure of the phenylurea compound. The presence of different substituents on the phenyl ring and the urea group can significantly affect the rate and pathway of degradation.
Interactive Data Table: Examples of Phenylurea-Degrading Microorganisms and Their Substrates
Since no data exists for this compound, the following table provides examples of microorganisms that degrade other phenylurea herbicides to illustrate the general potential within this class of compounds.
| Microorganism | Phenylurea Herbicide Degraded | Key Findings | Reference |
| Ochrobactrum anthropi CD3 | Diuron, Linuron, Chlorotoluron, Fluometuron, Isoproturon | Demonstrated complete removal of several phenylurea herbicides from aqueous solutions. | |
| Arthrobacter sp. N2 | Diuron, Chlorotoluron, Isoproturon | Complete degradation observed, with degradation rates varying by herbicide. | |
| Mortierella sp. Gr4 | Chlorotoluron, Diuron, Isoproturon, Linuron | Fungal degradation pathways differed from bacterial pathways, producing novel metabolites. | |
| Sphingobium sp. strain YBL2 | N,N-dimethyl-substituted phenylurea herbicides | Identified genes responsible for the initial N-demethylation step. |
Research Findings on Related Phenylurea Herbicides:
Studies on the bioremediation of compounds structurally related to this compound have revealed several key insights:
Enzymatic Specificity: The enzymes involved in the initial degradation steps often exhibit a degree of specificity for the substituents on the urea moiety. For example, some hydrolases are specific to N-methoxy-N-methyl-substituted phenylureas.
Metabolic Pathways: The degradation of phenylurea herbicides typically proceeds through a series of steps, including demethylation, hydroxylation, and cleavage of the urea bridge, ultimately leading to the formation of substituted anilines, which may be further mineralized.
Consortia vs. Pure Cultures: In some cases, microbial consortia have shown enhanced degradation capabilities compared to single strains, suggesting synergistic interactions between different microbial species.
The exploration of the bioremediation potential for this compound would require dedicated research to isolate and identify microorganisms capable of its degradation and to elucidate the specific metabolic pathways and enzymes involved.
Future Perspectives and Research Challenges
Development of Sustainable and Greener Synthetic Routes for the Compound
The conventional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, posing significant environmental and safety concerns. nih.govresearchgate.net A primary future objective is the development of sustainable and eco-friendly synthetic methodologies for 1-Benzyl-1-methoxy-3-phenylurea.
Current and Future Approaches:
Solvent-Free Synthesis: Research into solvent-free reaction conditions for producing urea derivatives has shown promise in reducing volatile organic compound emissions. tpu.rudaneshyari.comtpu.ru Applying these principles to the synthesis of this compound could lead to a more environmentally benign process.
Catalyst-Free Methods: The development of catalyst-free methods, for instance, using nucleophilic addition of amines to potassium isocyanate in water, presents a simple and efficient alternative to traditional synthesis. researchgate.net
CO2 as a C1 Source: Utilizing carbon dioxide as a renewable and non-toxic C1 source for urea synthesis is a highly attractive green chemistry approach. cas.cn Research into the direct carboxylation of the appropriate amine precursors in the presence of a benzyl (B1604629) methoxy (B1213986) amine could pave the way for a truly sustainable synthesis of the target compound.
Electrocatalytic Synthesis: An emerging frontier is the electrocatalytic production of urea from nitrate and carbon dioxide, which could offer a low-carbon footprint pathway if powered by renewable electricity. springernature.com
Challenges in this area will involve optimizing reaction conditions to achieve high yields and purity without the use of harsh reagents and developing scalable processes that are economically viable.
Integration of Advanced Computational Methods for Predictive Design
Advanced computational methods are becoming indispensable in modern chemistry for predicting molecular properties and guiding experimental work. For this compound, these tools can accelerate the discovery of its potential applications.
Computational Strategies:
Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govnih.gov This can help in identifying potential therapeutic applications.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM studies can provide detailed insights into the binding mechanisms and stability of the compound with its potential targets, elucidating the key interactions that govern its activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related urea derivatives, QSAR models can be developed to predict the biological activity of this compound and guide the design of more potent analogs.
A significant challenge lies in the accuracy of the predictive models, which are highly dependent on the quality of the input data and the computational methods employed. Experimental validation of the computational predictions will be crucial.
Discovery of Novel Biological Targets and Therapeutic Applications
The urea scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic effects. nih.govnih.govresearchgate.net The specific substitutions on this compound may confer novel biological activities.
Potential Therapeutic Areas:
Anticancer Agents: Many urea derivatives, such as sorafenib and lenvatinib, are potent kinase inhibitors used in cancer therapy. nih.govfrontiersin.org The structural motifs within this compound suggest it could be investigated as an inhibitor of various kinases or other cancer-related targets.
Antimicrobial Agents: Substituted ureas have demonstrated promising antibacterial and antifungal activities. nih.govresearchgate.netnih.gov Screening this compound against a panel of pathogenic microbes could reveal its potential as a novel anti-infective agent.
Enzyme Inhibitors: The urea functional group is known to interact with the active sites of various enzymes. For instance, urea derivatives have been explored as urease inhibitors, which have applications in agriculture and in treating infections caused by urease-producing bacteria. nih.govnih.govacs.org
The primary research challenge will be to conduct extensive biological screening to identify the specific targets and therapeutic areas where this compound exhibits significant activity. This will be followed by detailed mechanistic studies to understand its mode of action.
Translational Research for Potential Applications in Medicinal Chemistry and Agriculture
Translational research will be key to bridging the gap between fundamental discoveries and real-world applications of this compound in both medicine and agriculture.
Medicinal Chemistry:
Lead Optimization: If promising biological activity is identified, medicinal chemistry efforts will focus on synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.
Drug Delivery: The physicochemical properties of the compound will influence its suitability for drug development. Research into formulation and drug delivery strategies may be necessary to enhance its therapeutic efficacy. nih.gov
Agriculture:
Herbicides and Pesticides: The phenylurea class of compounds has a long history of use as herbicides. Investigating the herbicidal or insecticidal properties of this compound could lead to the development of new crop protection agents.
Urease Inhibitors: As mentioned, urea derivatives can inhibit urease, an enzyme that contributes to nitrogen loss from urea-based fertilizers. nih.gov Evaluating the urease inhibitory activity of this compound could have significant implications for improving fertilizer efficiency and reducing environmental pollution.
The main challenge in translational research is the lengthy and resource-intensive process of taking a compound from the laboratory to the market, which involves extensive preclinical and clinical testing for medicinal applications or field trials for agricultural uses.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-1-methoxy-3-phenylurea, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling benzylamine derivatives with substituted phenyl isocyanates or via alkylation of pre-formed urea backbones. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require rigorous drying to avoid hydrolysis .
- Catalysis : Base catalysts like triethylamine or DMAP improve nucleophilic substitution efficiency in alkylation steps .
- Temperature control : Elevated temperatures (60–80°C) accelerate reactions but risk side-product formation (e.g., over-alkylation) .
Yield optimization often involves iterative thin-layer chromatography (TLC) monitoring and column purification.
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., benzyl and methoxy group integration) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H] at m/z 240.306) and fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects (e.g., antiperiplanar urea conformation) but requires high-purity crystals .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) predicts molecular geometry, HOMO-LUMO gaps, and charge distribution, aligning with experimental XRD data .
- TD-DFT : Simulates UV-Vis absorption spectra to correlate with experimental λ values in methanol .
- Natural Bond Orbital (NBO) analysis : Identifies intramolecular hydrogen bonds (e.g., N–H⋯O=C) stabilizing the urea core .
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?
Methodological Answer:
- Reproducibility protocols : Standardize solvent systems (e.g., DMSO vs. ethanol) and heating rates during melting point determination .
- Batch variability analysis : Compare synthesized batches via HPLC to detect impurities affecting solubility .
- Meta-analysis : Cross-reference peer-reviewed datasets (e.g., PubChem, Acta Crystallographica) to identify outliers .
Q. What experimental strategies optimize regioselectivity in derivatizing the urea backbone?
Methodological Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., methoxy groups) using silyl ethers to direct functionalization .
- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products, while prolonged heating shifts equilibrium .
- Catalytic screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions on the phenyl ring .
Q. How can biological activity studies mitigate false positives in antimicrobial assays?
Methodological Answer:
- Counter-screening : Use negative controls (e.g., unsubstituted urea analogs) to rule out nonspecific toxicity .
- Dose-response validation : Perform IC assays across multiple microbial strains to confirm selectivity .
- Metabolite profiling : LC-MS identifies degradation products that may artificially inflate activity .
Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- pH-dependent studies : Incubate in buffers (pH 2–10) and monitor degradation via NMR or HPLC .
- Enzymatic hydrolysis : Test susceptibility to esterases/ureases using LC-MS for metabolite identification .
- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf-life via Arrhenius modeling .
Q. How can researchers resolve discrepancies in reported cytotoxic vs. cytoprotective effects?
Methodological Answer:
- Cell-line specificity : Screen across multiple lines (e.g., HEK293, HeLa) to identify context-dependent mechanisms .
- ROS quantification : Measure reactive oxygen species (ROS) levels to distinguish pro-oxidant (cytotoxic) vs. antioxidant (cytoprotective) modes .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis vs. survival pathways) .
Q. What crystallographic challenges arise in resolving the urea core, and how are they addressed?
Methodological Answer:
- Disorder in alkyl chains : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Hydrogen atom positioning : Employ SHELXL refinement with restraints for N–H and O–H bonds .
- Twinned crystals : Apply PLATON’s TWINABS for data integration in cases of non-merohedral twinning .
Q. What green chemistry approaches are feasible for large-scale synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalytic recycling : Immobilize Pd nanoparticles on mesoporous silica for reusable cross-coupling .
- Microwave-assisted synthesis : Reduce reaction times and energy consumption by 30–50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
